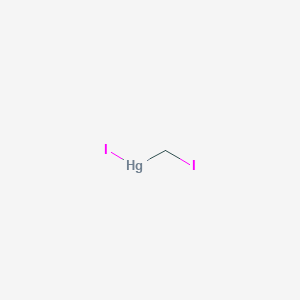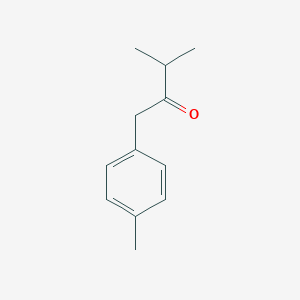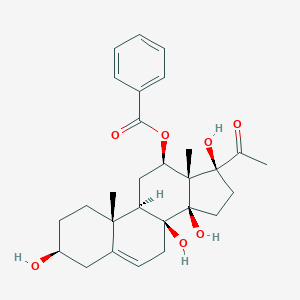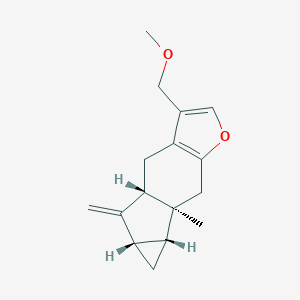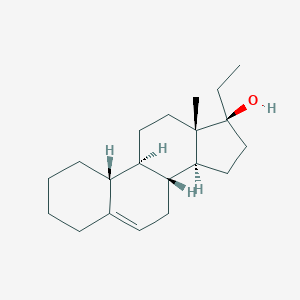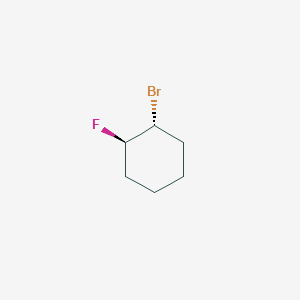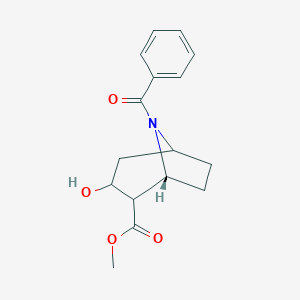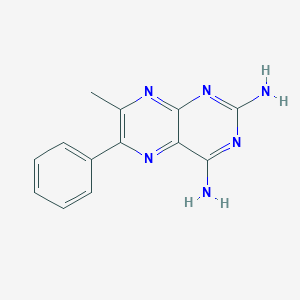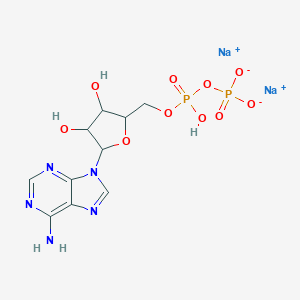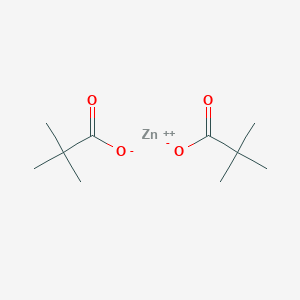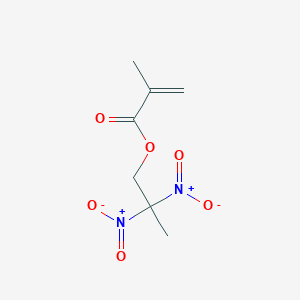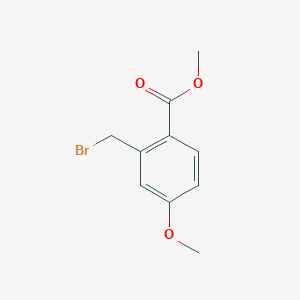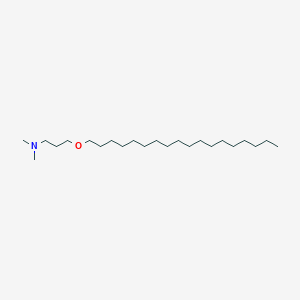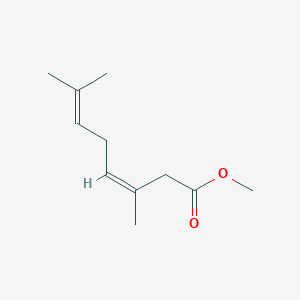
Methyl (3Z)-3,7-dimethyl-3,6-octadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3Z)-3,7-dimethyl-3,6-octadienoate, also known as geranylacetone, is a natural organic compound found in various plants and fruits such as lemongrass, ginger, and grapefruit. It is a fragrance compound that is widely used in the perfume and flavoring industries due to its pleasant aroma and flavor. In recent years, geranylacetone has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene varies depending on the specific therapeutic effect being studied. In cancer research, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In neuroprotection, it has been found to activate various cellular pathways that promote cell survival and reduce inflammation. In wound healing, it has been found to promote the activity of various growth factors and cytokines that are involved in cell proliferation and angiogenesis.
Biochemische Und Physiologische Effekte
Geranylacetone has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes and proteins that are involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation. It has also been found to affect various neurotransmitters and hormones that are involved in cognitive function and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene in lab experiments is its relatively low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and purify. However, one limitation is its relatively low stability, especially in the presence of light and heat. It is also relatively expensive compared to other compounds that have similar therapeutic effects.
Zukünftige Richtungen
There are various future directions for research on Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene. One direction is to further elucidate its mechanism of action in various therapeutic contexts. Another direction is to optimize its synthesis and purification methods to improve its stability and reduce its cost. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
Geranylacetone can be synthesized through the condensation reaction between citral (3,7-dimethyl-2,6-octadienal) and acetic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Geranylacetone has been studied for its potential therapeutic effects in various fields such as cancer research, neuroprotection, and wound healing. In cancer research, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neuroprotection, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been found to protect neurons against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function and memory in animal models.
In wound healing, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been found to promote the proliferation and migration of skin cells, as well as enhance collagen synthesis and angiogenesis (formation of new blood vessels). It has also been shown to reduce inflammation and scarring in animal models.
Eigenschaften
CAS-Nummer |
16750-88-2 |
|---|---|
Produktname |
Methyl (3Z)-3,7-dimethyl-3,6-octadienoate |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (3Z)-3,7-dimethylocta-3,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6-7H,5,8H2,1-4H3/b10-7- |
InChI-Schlüssel |
RSFREVOQDWDJHM-YFHOEESVSA-N |
Isomerische SMILES |
CC(=CC/C=C(/C)\CC(=O)OC)C |
SMILES |
CC(=CCC=C(C)CC(=O)OC)C |
Kanonische SMILES |
CC(=CCC=C(C)CC(=O)OC)C |
Synonyme |
(Z)-3,7-Dimethyl-3,6-octadienoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




